molecular formula C9H5N3O B1421378 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190319-27-7

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B1421378
M. Wt: 171.16 g/mol
InChI Key: LSXUGDWXGMGLLS-UHFFFAOYSA-N
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Description

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, also known as 3-F-1H-PPC, is an important organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom and a carbonitrile group, and it is used as a precursor for other compounds. 3-F-1H-PPC is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolo[3,2-b]pyridines and indoles. In addition, 3-F-1H-PPC is used in the study of enzyme inhibition, as well as in the synthesis of compounds for the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a key intermediate in the synthesis of various heterocyclic compounds. Salaheldin et al. (2010) detailed the preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into pyrrolo[3,2-b]pyridines, leveraging microwave irradiation for high conversion and shortened reaction times (Salaheldin et al., 2010).

Applications in Drug Synthesis

  • Koolman et al. (2009) reported the synthesis of 2,3-diaryl-substituted pyrrolo[3,2-b]pyridine-5-carbonitriles, which exhibit c-Met receptor tyrosine kinase inhibition activity, indicating potential applications in medicinal chemistry (Koolman et al., 2009).

Inhibitory Properties Against Viruses

  • Venkateshan et al. (2020) explored azafluorene derivatives, including pyridine-3-carbonitrile compounds, for their inhibitory action against SARS CoV-2 RdRp, demonstrating the potential of such compounds in antiviral therapies (Venkateshan et al., 2020).

Catalysis and Synthesis Methods

  • Rahmani et al. (2018) utilized a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica to catalyze the synthesis of pyridine-pyrimidines, demonstrating a novel use of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in multicomponent reactions (Rahmani et al., 2018).

Electronic and Optical Applications

  • Zedan et al. (2020) reported on the structural, optical, and diode characteristics of pyridine derivatives, suggesting potential applications in optoelectronics and photosensors (Zedan et al., 2020).

properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUGDWXGMGLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C=O)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676848
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

CAS RN

1190319-27-7
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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